2-Benzylresorcinol

Übersicht

Beschreibung

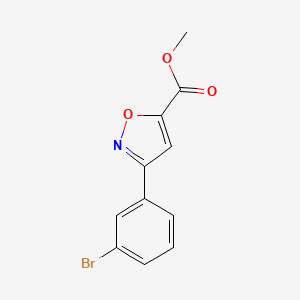

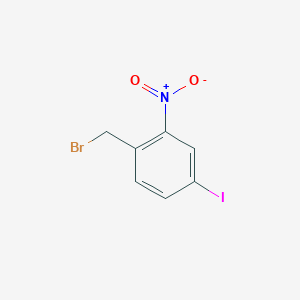

2-Benzylresorcinol is a chemical compound with the molecular formula C13H12O2 . It is used for research and development purposes . It is structurally similar to resorcinol, which is a phenolic compound with the formula C6H4(OH)2 .

Synthesis Analysis

Two syntheses of this compound have been described in a paper . One method involves nuclear benzylation of Methyl β-resorcylate to form methyl 2-hydroxy-3-benzyl-4-benzyloxybenzeate, which on successive debenzylation, hydrolysis, and decarboxylation gives this compound . Another method is the Clemmensen’s reduction of 2-Benzoylresorcinol .Molecular Structure Analysis

The this compound molecule contains a total of 28 bond(s). There are 16 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 2 aromatic hydroxyl(s) .Chemical Reactions Analysis

The mechanisms of resorcinol oxidation, which may be similar to those of this compound, have been investigated using density functional theory (DFT) calculation and cyclic voltammetry measurements . The reaction mechanisms involve the formation of radicals that readily react to form dimers/polymers .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Benzylresorcinol has been explored in various synthesis processes. For instance, Mullaji and Shah (1951) described the synthesis of this compound and its further conversion to 7-hydroxy-4-methyl-8-benzylcoumarin, a compound with potential applications in different chemical contexts (Mullaji & Shah, 1951). Additionally, Bourgeois and Stoeckli-Evans (2005) discussed the preparation of functionalized resorcinarenes, a process involving 2-acetylresorcinol, a related compound (Bourgeois & Stoeckli-Evans, 2005).

Antitumor Properties

A significant area of research for this compound and its derivatives is in cancer treatment. Chen et al. (2011) identified resorcinol derivatives as having inhibitory effects on various cancer cell lines, suggesting a role in developing potential cancer therapies (Chen et al., 2011). Easmon et al. (2006) explored 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics, which showed promising antitumor activities in vitro (Easmon et al., 2006).

Environmental Toxin Interactions

The interaction of resorcinol compounds with environmental toxins has been a topic of interest. Vázquez-Gómez et al. (2018) investigated how benzo[a]pyrene, a carcinogen found in cigarette smoke, activates certain cellular pathways, potentially implicating resorcinol derivatives in these processes (Vázquez-Gómez et al., 2018). Lee et al. (2020) found that resorcinol can antagonize the harmful effects of benzo[a]pyrene on human keratinocytes, suggesting a protective role against environmental pollutants (Lee et al., 2020).

Potential in Drug Design and Development

Ahmed et al. (2012) highlighted the role of benzothiazole derivatives, closely related to this compound, in the development of new antitumor agents, underscoring the potential of these compounds in drug design and cancer chemotherapy (Ahmed et al., 2012).

Safety and Hazards

The safety data sheet for 2-Benzylresorcinol advises against breathing its mist, gas, or vapours. Contact with skin and eyes should be avoided. In case of accidental release, dust formation should be avoided, and the area should be ventilated. The chemical should be kept in suitable and closed containers for disposal .

Eigenschaften

IUPAC Name |

2-benzylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-8,14-15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDMDAVSHRCXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydrothieno[3,2-e][1,3]benzothiazol-2-amine](/img/structure/B3263571.png)

![N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide](/img/structure/B3263587.png)